molecular formula C15H11NO B14450562 10,11-Dihydrophenanthro[2,1-d][1,2]oxazole CAS No. 79074-23-0

10,11-Dihydrophenanthro[2,1-d][1,2]oxazole

Cat. No.: B14450562
CAS No.: 79074-23-0
M. Wt: 221.25 g/mol
InChI Key: QATGRXVNDSBMFE-UHFFFAOYSA-N
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Description

10,11-Dihydrophenanthro[2,1-d][1,2]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused phenanthrene ring system with an oxazole moiety, making it a unique and interesting compound for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydrophenanthro[2,1-d][1,2]oxazole can be achieved through several methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. This method allows for the intramolecular iodooxygenation of N-propargylamides, leading to the formation of oxazole derivatives .

Another method involves the use of 2-aminophenol as a precursor, which undergoes cyclization with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydrophenanthro[2,1-d][1,2]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and (diacetoxyiodo)benzene, reducing agents like lithium aluminum hydride, and various catalysts like palladium and copper salts .

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 10,11-Dihydrophenanthro[2,1-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases or cyclooxygenase enzymes, resulting in anticancer or anti-inflammatory effects .

Properties

79074-23-0

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

10,11-dihydronaphtho[1,2-g][1,2]benzoxazole

InChI

InChI=1S/C15H11NO/c1-2-4-12-10(3-1)5-8-14-13(12)7-6-11-9-16-17-15(11)14/h1-5,8-9H,6-7H2

InChI Key

QATGRXVNDSBMFE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=CC=CC=C23)C4=C1C=NO4

Origin of Product

United States

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